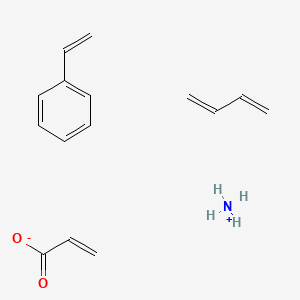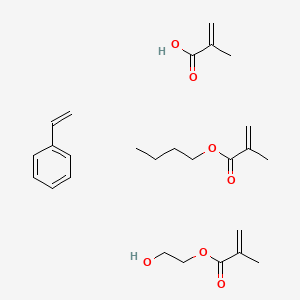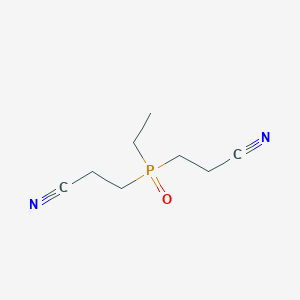sulfanium bromide CAS No. 55685-93-3](/img/structure/B14640609.png)
[2-(4-Acetylphenyl)ethyl](dimethyl)sulfanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Acetylphenyl)ethylsulfanium bromide is an organic compound that features a sulfonium ion with a bromide counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylphenyl)ethylsulfanium bromide typically involves the reaction of 4-acetylphenylethyl bromide with dimethyl sulfide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonium ion. The general reaction scheme is as follows:
4-Acetylphenylethyl bromide+Dimethyl sulfide→2-(4-Acetylphenyl)ethylsulfanium bromide
Industrial Production Methods
In an industrial setting, the production of 2-(4-Acetylphenyl)ethylsulfanium bromide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Acetylphenyl)ethylsulfanium bromide undergoes various types of chemical reactions, including:
Oxidation: The sulfonium ion can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thioethers.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using sodium chloride (NaCl) or sodium iodide (NaI) in polar solvents like acetone or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thioethers.
Substitution: Corresponding sulfonium salts with different halides.
Applications De Recherche Scientifique
2-(4-Acetylphenyl)ethylsulfanium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonium ylides, which are intermediates in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, where the sulfonium ion can facilitate the transport of drugs across cell membranes.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 2-(4-Acetylphenyl)ethylsulfanium bromide involves the interaction of the sulfonium ion with various molecular targets. The positively charged sulfonium ion can interact with negatively charged sites on proteins and nucleic acids, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound effective as an antimicrobial agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Acetylphenyl)ethylphenylsulfonium bromide
- 2-(4-Acetylphenyl)ethylsulfonium chloride
- 2-(4-Acetylphenyl)ethylsulfonium iodide
Uniqueness
2-(4-Acetylphenyl)ethylsulfanium bromide is unique due to its specific combination of the acetylphenyl group and the dimethylsulfonium ion. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it suitable for a wide range of applications in research and industry.
Propriétés
Numéro CAS |
55685-93-3 |
|---|---|
Formule moléculaire |
C12H17BrOS |
Poids moléculaire |
289.23 g/mol |
Nom IUPAC |
2-(4-acetylphenyl)ethyl-dimethylsulfanium;bromide |
InChI |
InChI=1S/C12H17OS.BrH/c1-10(13)12-6-4-11(5-7-12)8-9-14(2)3;/h4-7H,8-9H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
YAYWVFRYWBQPEA-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)CC[S+](C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


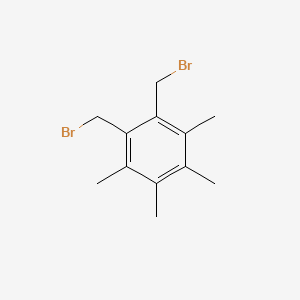
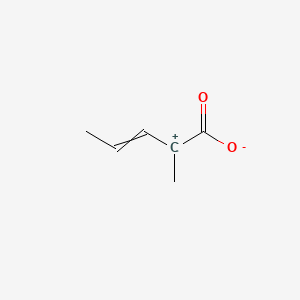
![{3-[(Oxiran-2-yl)methoxy]pyridin-2-yl}(pyrrolidin-1-yl)methanone](/img/structure/B14640556.png)
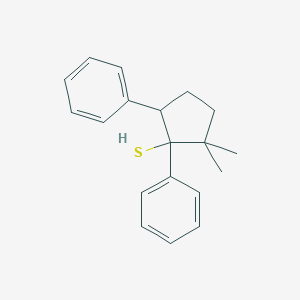
![7-Iodobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14640570.png)
![4-[2-(Acetyloxy)ethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid](/img/structure/B14640576.png)
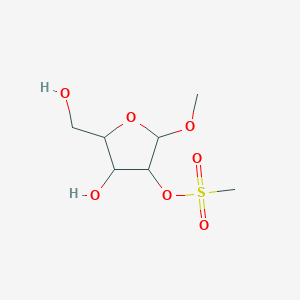
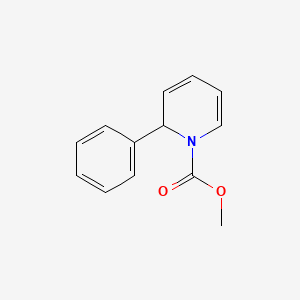

![3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide](/img/structure/B14640604.png)
![(5Z)-5-[(4-Nitrophenyl)imino]-4-phenyl-4,5-dihydro-1,2,4-thiadiazol-3-amine](/img/structure/B14640611.png)
